N-(2-(Dipropylamino)ethyl)-2-propylvaleramide

Description

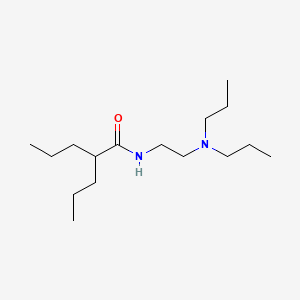

N-(2-(Dipropylamino)ethyl)-2-propylvaleramide is a synthetic organic compound characterized by a valeramide backbone (a five-carbon chain with an amide group) substituted with a dipropylaminoethyl moiety. Its molecular formula is C₁₆H₃₃N₃O, with a molecular weight of 283.46 g/mol. The structure comprises a central valeramide group (2-propylvaleramide) linked to a tertiary amine (dipropylaminoethyl) via an ethyl spacer.

The dipropylamino group may modulate receptor-binding affinity or metabolic stability compared to shorter or branched alkyl analogs .

Properties

CAS No. |

102584-87-2 |

|---|---|

Molecular Formula |

C16H34N2O |

Molecular Weight |

270.45 g/mol |

IUPAC Name |

N-[2-(dipropylamino)ethyl]-2-propylpentanamide |

InChI |

InChI=1S/C16H34N2O/c1-5-9-15(10-6-2)16(19)17-11-14-18(12-7-3)13-8-4/h15H,5-14H2,1-4H3,(H,17,19) |

InChI Key |

JKXKSLIHZBKVNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)NCCN(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dipropylamino)ethyl)-2-propylvaleramide typically involves the reaction of 2-propylvaleric acid with 2-(dipropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove any impurities. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dipropylamino)ethyl)-2-propylvaleramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or amines, depending on the nucleophile used.

Scientific Research Applications

N-(2-(Dipropylamino)ethyl)-2-propylvaleramide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(Dipropylamino)ethyl)-2-propylvaleramide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its neuroprotective properties are attributed to its ability to reduce oxidative stress and prevent neuronal damage.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Key Observations:

In contrast, 2-(Diisopropylamino)ethyl chloride hydrochloride () exhibits high solubility due to its ionic hydrochloride salt form .

Toxicity Profile: While the target compound’s toxicity data are unavailable, its structural resemblance to VX—a potent acetylcholinesterase inhibitor—suggests possible neurotoxic effects at high doses. However, the absence of a phosphonothioate group likely reduces acute toxicity compared to VX.

Reactivity: The amide group in valeramide derivatives confers stability against hydrolysis, unlike esters or phosphonothioates in nerve agents. This stability may favor prolonged biological activity or environmental persistence.

Functional Group Analysis

- Amide vs. Ester : Valeramide derivatives resist enzymatic degradation better than esters (e.g., cocaine’s benzoyl ester), which are prone to hydrolysis .

- Tertiary Amine Role: The dipropylamino group may act as a hydrogen-bond acceptor, influencing interactions with biological targets like ion channels or receptors. Diisopropylamino analogs () are often used as precursors for quaternary ammonium compounds with neuromuscular activity .

Research Findings and Gaps

- Synthetic Pathways: The target compound’s synthesis likely involves coupling 2-propylvaleric acid with 2-(dipropylamino)ethylamine, analogous to methods for diisopropylaminoethyl derivatives () .

- Biological Studies: No peer-reviewed studies on this specific compound were identified.

Biological Activity

N-(2-(Dipropylamino)ethyl)-2-propylvaleramide, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its biological activity, particularly as a dopamine receptor modulator. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a dipropylamino group and a valeramide moiety. Its chemical formula can be represented as:

This structure is significant for its interaction with biological targets, particularly in the central nervous system.

This compound primarily acts as a selective agonist for dopamine receptors, particularly the D2 subtype. This action is crucial for its potential applications in treating disorders such as Parkinson's disease and schizophrenia. The compound's affinity for the D2 receptor has been quantified in various studies, showing promising results.

Dopamine Receptor Modulation

Research indicates that this compound exhibits significant binding affinity to dopamine D2 receptors. The IC50 value for this interaction has been reported as approximately 29 nM, suggesting high potency in modulating dopaminergic activity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Key parameters include:

- Oral Bioavailability : Approximately 55%

- Elimination Half-life : About 6 hours

- Metabolism : Primarily via CYP1A2 and CYP3A4 enzymes

These characteristics indicate that the compound is well-absorbed and has a manageable elimination profile, which is essential for therapeutic dosing regimens.

Case Studies and Experimental Findings

Several studies have explored the effects of this compound in animal models:

- Locomotor Activity : In rodent models, administration of the compound at doses ranging from 0.05 to 1.0 mg/kg demonstrated dose-dependent effects on locomotor activity, indicating its potential to influence motor functions associated with dopaminergic signaling .

- Neuroprotective Effects : A study involving MPTP-induced parkinsonism in marmosets showed that this compound effectively reversed motor deficits, suggesting neuroprotective properties against dopaminergic neuron degeneration .

- Behavioral Studies : In behavioral assays, the compound was shown to improve motor function in lesioned rats with overexpression of D2 and D3 receptors, further supporting its role as a therapeutic agent in movement disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:

| Compound Name | D2 Receptor Affinity (IC50) | Oral Bioavailability | Elimination Half-life |

|---|---|---|---|

| This compound | 29 nM | 55% | 6 hours |

| Ropinirole | 29 nM | 55% | 6 hours |

| Pramipexole | 20 nM | 90% | 8 hours |

This table highlights that while this compound shares similar pharmacokinetic properties with Ropinirole and Pramipexole, it may offer distinct advantages in specific therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.